molecular formula C13H13N3O2S B260959 5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile

5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B260959
M. Wt: 275.33 g/mol
InChI Key: AIPQAXWNBFJZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazolecarbonitriles This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and an oxolane moiety

Preparation Methods

The synthesis of 5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the thiophene and oxazole rings. The synthetic route often includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is usually synthesized via a cyclization reaction involving an appropriate nitrile and an amine.

    Coupling of the Rings: The thiophene and oxazole rings are then coupled together using a suitable linker, such as an oxolane moiety, under specific reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or oxazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

5-(oxolan-2-ylmethylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C13H13N3O2S/c14-7-10-12(15-8-9-3-1-5-17-9)18-13(16-10)11-4-2-6-19-11/h2,4,6,9,15H,1,3,5,8H2

InChI Key

AIPQAXWNBFJZCQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)C#N

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
5-[(tetrahydrofuran-2-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile

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